
(Mercaptomethyl)diphenylphosphineoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Mercaptomethyl)diphenylphosphine Oxide is a chemical compound with the molecular formula C15H15O2PS and a molecular weight of 290.32 g/mol . It is typically found as a white crystalline solid or powder and is soluble in common organic solvents such as methanol, ethanol, and chloroform . This compound is used in various organic synthesis processes, particularly as a catalyst and ligand in reactions involving halide dechlorination and phosphite ester formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (Mercaptomethyl)diphenylphosphine Oxide involves the reaction of (Mercaptomethyl)diphenylphosphine with hydrogen peroxide . The reaction typically proceeds as follows:
Reactants: (Mercaptomethyl)diphenylphosphine and hydrogen peroxide.
Solvent: The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF).
Conditions: The reaction mixture is heated and stirred for 24 hours.
Industrial Production Methods
In industrial settings, the production of (Mercaptomethyl)diphenylphosphine Oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Mercaptomethyl)diphenylphosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to (Mercaptomethyl)diphenylphosphine.
Substitution: The compound can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halides and other electrophiles are common reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: (Mercaptomethyl)diphenylphosphine.
Substitution: Various substituted phosphine oxides.
Scientific Research Applications
(Mercaptomethyl)diphenylphosphine Oxide has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which (Mercaptomethyl)diphenylphosphine Oxide exerts its effects involves its ability to act as a ligand and catalyst in various chemical reactions. It can coordinate with metal ions and facilitate the formation and cleavage of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
(Mercaptomethyl)diphenylphosphine: The reduced form of (Mercaptomethyl)diphenylphosphine Oxide.
Diphenylphosphine Oxide: A related compound with similar catalytic properties.
Triphenylphosphine Oxide: Another phosphine oxide with different steric and electronic properties.
Uniqueness
(Mercaptomethyl)diphenylphosphine Oxide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a ligand and catalyst makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
diphenylphosphorylmethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OPS/c14-15(11-16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBCUMGRFICDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CS)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
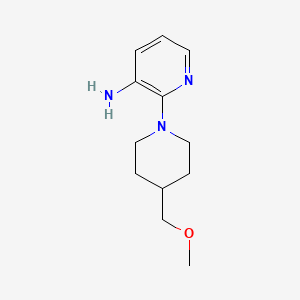
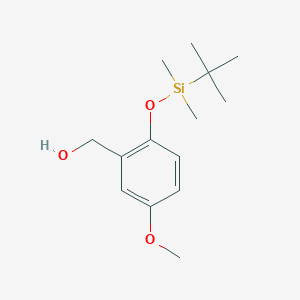
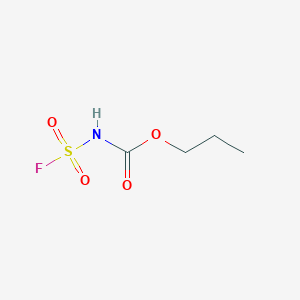
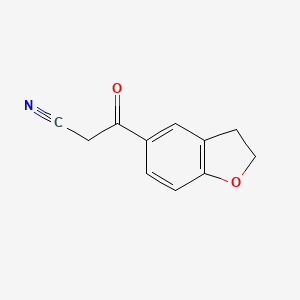

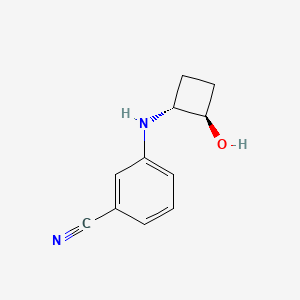
![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
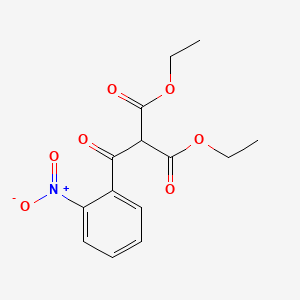
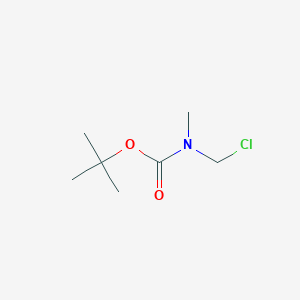
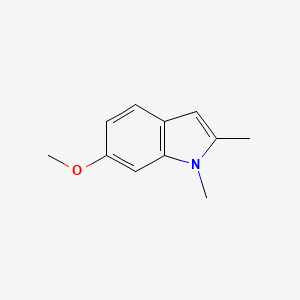
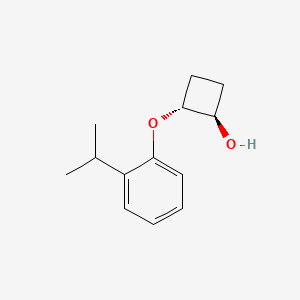
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)
